1H-pyrrolo[3,2-c]pyridin-4(5H)-one, also known as 3,7-dideazaguanine , is a heterocyclic organic compound. It belongs to the class of pyrrolopyridines, characterized by a fused pyrrole and pyridine ring system. This compound serves as an important scaffold in medicinal chemistry, particularly in nucleoside analog development.
1H-pyrrolo[3,2-c]pyridin-4(5H)-one, also known as 3,7-dideazaguanine, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential applications in drug development. This compound belongs to a class of pyrrolopyridine derivatives, which are characterized by their fused pyrrole and pyridine rings. These derivatives have been studied for their biological activities, including antiviral and anticancer properties.
The compound has been synthesized and evaluated in various studies, with significant contributions from research articles and patents. It is classified under organic compounds with heterocyclic structures, specifically focusing on pyrrolopyridines. The synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been documented in scientific literature, highlighting its relevance in pharmaceutical research.
The synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been accomplished using several methods. One notable approach involves the reaction of 3-(ethoxycarbonyl)pyrrole-2-acetonitrile with specific reagents to yield the desired product. This method emphasizes the use of controlled conditions to ensure the formation of the pyrrolopyridine structure.
The synthesis typically involves the following steps:
For example, the synthesis reported in one study involved glycosylation reactions leading to various analogs of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one through specific chemical transformations and purification techniques .
The molecular structure of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be depicted as follows:
Crystallographic studies have confirmed the structural integrity of this compound, providing insights into its anomeric configuration and stereochemistry through techniques such as proton nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis .
1H-pyrrolo[3,2-c]pyridin-4(5H)-one participates in various chemical reactions typical for heterocycles:
The reactions often require specific conditions such as temperature control and pH adjustments to optimize yield and selectivity. For instance, treatment with Raney nickel followed by palladium hydroxide can facilitate further transformations leading to different analogs .
The mechanism of action for 1H-pyrrolo[3,2-c]pyridin-4(5H)-one is not fully elucidated but is believed to involve interaction with biological targets relevant to viral replication or cancer cell proliferation. Studies indicate that while some derivatives exhibit biological activity, others do not show significant effects on enzymes like hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase .
Relevant data on these properties can be derived from experimental evaluations conducted during synthesis and characterization processes .
1H-pyrrolo[3,2-c]pyridin-4(5H)-one has potential applications in:
Research continues into optimizing its structure for enhanced efficacy against targeted diseases .
The synthesis of the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold typically relies on sequential heterocyclic annulation strategies. A foundational approach involves constructing the bicyclic system from acyclic precursors through cyclocondensation. In one early method, 3-(ethoxycarbonyl)pyrrole-2-acetonitrile served as the starting material, undergoing hydrolysis, decarboxylation, and ring closure to yield the unsubstituted core structure. This route established the parent compound but provided limited functional group diversity [1].
A significant advancement employs a four-component domino reaction that assembles highly substituted derivatives efficiently. This method combines 4-hydroxy-6-methyl-2H-pyran-2-one, an amine, and β-nitrostyrene in acetic acid without additional catalysts or solvents. The reaction proceeds via a cascade mechanism forming five successive C–N and C–C bonds. Key advantages include:
Table 1: Comparative Synthetic Approaches to Pyrrolo[3,2-c]pyridin-4-ones
Method | Starting Materials | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Classical Annulation | 3-(Ethoxycarbonyl)pyrrole-2-acetonitrile | Hydrolysis/Decarboxylation | 30-45% | Low yields, limited functionality |
Four-Component Domino | Pyranone, amine, β-nitrostyrene | Acetic acid, 80°C, 2-4 hrs | 65-92% | Requires acid tolerance |
Oxidative Alkenylation | Picolinamides, alkenes | Metal catalysts, oxidants | 40-75% | Catalyst sensitivity |
Palladium-catalyzed transformations enable precise functionalization of the pyrrolopyridinone core, particularly at halogenated positions. Chemoselective Suzuki–Miyaura coupling is achieved using Pd₂(dba)₃ as the catalyst, which preferentially arylates C-2 over C-4 in 2-iodo-4-chloro derivatives. Key findings include:
Buchwald–Hartwig amination faces challenges due to competing reduction pathways. Optimized conditions using RuPhos Pd G2 precatalyst and RuPhos ligand in tert-butanol at 80°C achieve 68–94% yield for secondary amine incorporation at C-4. Notably, dried solvents and controlled temperature suppress reduction byproducts [3]. For complex targets like tubulin inhibitors, Sonogashira coupling introduces alkynyl linkers between the heterocycle and pharmacophoric units, enabling conjugation with trimethoxyphenyl groups critical for bioactivity [4] [7].
Regiochemistry dictates both reactivity and biological efficacy. Electrophilic substitutions favor the electron-rich pyrrole ring (C-5/C-6), while nucleophilic additions target the pyridinone carbonyl or electron-deficient positions:
Regioselectivity profoundly impacts biological outcomes. In kinase inhibitors, C-2 aryl groups engage hydrophobic pockets, while C-4 amino groups form hydrogen bonds. Conversely, tubulin-binding agents require C-6 aryl modifications with specific substitution patterns:
Table 2: Impact of C-6 Substituents on Antiproliferative Activity
C-6 Substituent | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Tubulin Inhibition |
---|---|---|---|---|
Phenyl | 2.15 ± 0.19 | 8.82 ± 0.83 | 4.7 ± 0.55 | Weak |
4-Fluorophenyl | 1.20 ± 0.22 | 1.40 ± 0.18 | 2.22 ± 0.21 | Moderate |
3-Indolyl | 0.48 ± 0.10 | 0.63 ± 0.16 | 0.95 ± 0.21 | Strong |
5-Indolyl (10t) | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.21 ± 0.04 | Potent |
Recent methodologies emphasize efficiency and sustainability. Microwave irradiation drastically accelerates key steps:
Solvent-free and catalytic strategies are emerging:
Limitations persist in deprotection steps, where SEM removal with acid generates formaldehyde side products. Ongoing work explores enzymatic deprotection and biorenewable solvents to enhance sustainability [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1